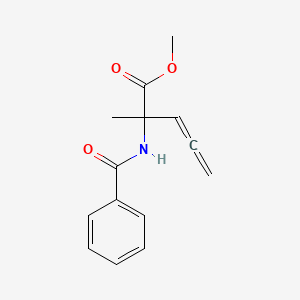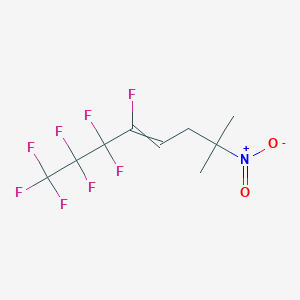
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and a nitro group attached to an octene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene typically involves the fluorination of an appropriate precursor. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The process must ensure high purity and yield, often requiring multiple purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorinated compounds.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene involves its interaction with molecular targets through its fluorine atoms and nitro group. The fluorine atoms can form strong interactions with biological molecules, enhancing the compound’s stability and binding affinity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,2,2,3,3,4,4-Octafluoro-5-(1,1,2,2-tetrafluoroethoxy)pentane
- 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane
- Octafluoro-2-butene
Uniqueness
1,1,1,2,2,3,3,4-Octafluoro-7-methyl-7-nitrooct-4-ene is unique due to the presence of both multiple fluorine atoms and a nitro group on an octene backbone. This combination imparts distinct chemical properties, such as high stability, reactivity, and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C9H9F8NO2 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4-octafluoro-7-methyl-7-nitrooct-4-ene |
InChI |
InChI=1S/C9H9F8NO2/c1-6(2,18(19)20)4-3-5(10)7(11,12)8(13,14)9(15,16)17/h3H,4H2,1-2H3 |
Clé InChI |
OWTPDHDNFWAJET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=C(C(C(C(F)(F)F)(F)F)(F)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



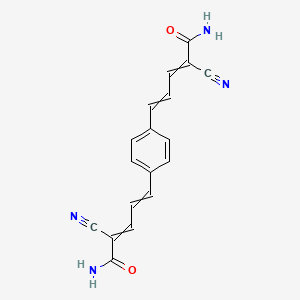
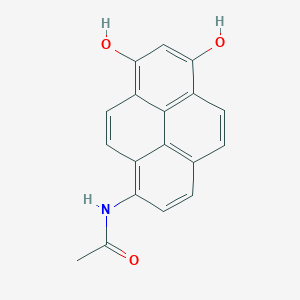
![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)
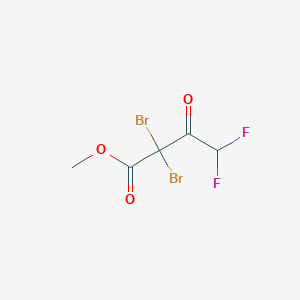
![2-Phenyl-3-(2-phenylethenyl)bicyclo[2.2.1]heptane](/img/structure/B14362640.png)
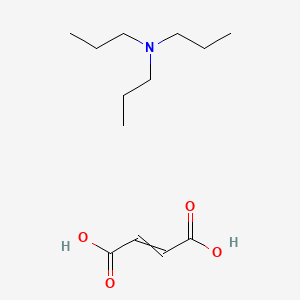
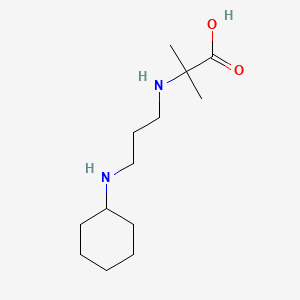
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
